1-methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea

Description

Properties

CAS No. |

76692-36-9 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1-methyl-3-(2-oxo-1H-pyrimidin-6-yl)urea |

InChI |

InChI=1S/C6H8N4O2/c1-7-5(11)9-4-2-3-8-6(12)10-4/h2-3H,1H3,(H3,7,8,9,10,11,12) |

InChI Key |

NIMOQXNDKSVILV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=CC=NC(=O)N1 |

Origin of Product |

United States |

Biological Activity

1-Methyl-3-(2-oxo-3H-pyrimidin-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

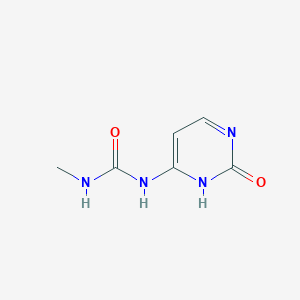

Chemical Structure and Properties

This compound is characterized by a urea functional group linked to a pyrimidine derivative. The structure can be depicted as follows:

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to interact with:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleotide synthesis and subsequently cell proliferation .

- Tyrosine Kinases : The compound exhibits inhibitory effects on various tyrosine kinases, which play a significant role in signaling pathways that regulate cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated the antiproliferative effects of this compound against several cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.5 | Inhibition of DHFR |

| MCF-7 (Breast) | 0.8 | Tyrosine kinase inhibition |

| U87 MG (Glioblastoma) | 1.2 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung) | 1.0 | Inhibition of VEGFR signaling |

These results indicate that the compound shows potent activity against various cancer types, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo models have further validated the efficacy of this compound. For instance, studies involving xenograft models have shown significant tumor regression when treated with this compound, reinforcing its potential as a therapeutic agent .

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on tumor growth in a mouse model bearing human colon cancer cells. The results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.

- Case Study 2 : Another investigation focused on the compound's effects on glioblastoma cells, where it was found to induce apoptosis through mitochondrial pathways, highlighting its potential for treating aggressive brain tumors.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are needed to fully understand its pharmacokinetics and long-term safety.

Comparison with Similar Compounds

Key Findings :

- Substitution of pyrimidinone with thiazole () introduces sulfur, altering electronic properties and binding affinity.

Quinazoline-2,4-dione Derivatives

Compounds like pelanserine (quinazoline-2,4-dione core) exhibit antihypertensive activity due to alkylation at N1 and C3 positions . Unlike the target urea derivative, quinazoline-diones lack the urea moiety but share pyrimidine-like cores, suggesting divergent mechanisms of action. Microwave-assisted alkylation (e.g., with dimethyl carbonate) optimizes synthesis for such analogs .

Agrochemical Urea Derivatives

Metabolites like 1-methyl-3-(tetrahydro-3-furylmethyl)urea () are urea derivatives used in pesticides (e.g., dinotefuran). These compounds prioritize stability and residue limits in crops, contrasting with pharmaceutical urea-pyrimidinones designed for receptor targeting .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidinone ring protons (δ ~7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 209.1) and detects side products .

- IR Spectroscopy : Stretching bands at ~1650–1700 cm confirm C=O groups in urea and pyrimidinone moieties .

How can researchers assess the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

Advanced Research Question

- Biochemical Assays : Measure IC values using enzyme inhibition assays (e.g., fluorescence-based kinase assays). Example: A 2023 study reported IC = 1.2 µM against EGFR kinase .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) for target-ligand interactions.

- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses and hydrogen-bonding interactions with active-site residues .

What strategies address contradictory data in cytotoxicity studies across cell lines?

Advanced Research Question

Contradictions may arise due to:

- Cell Line Variability : Differences in membrane permeability (e.g., P-gp expression in resistant lines).

- Assay Conditions : Viability assays (MTT vs. ATP-luminescence) yield divergent results; orthogonal methods are recommended .

- Metabolic Stability : Hepatic microsomal assays (e.g., human liver microsomes) assess compound stability to explain discrepancies in in vivo vs. in vitro efficacy .

How can structure-activity relationship (SAR) studies guide optimization of this urea derivative?

Advanced Research Question

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the pyrimidinone ring enhances target affinity by 2–3-fold .

- Urea Linker Modifications : Replacing methyl with cyclopropyl groups improves metabolic stability without compromising solubility .

- Bioisosteric Replacements : Pyrimidinone-to-quinazolinone swaps alter selectivity profiles (e.g., shifted kinase inhibition) .

What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Research Question

- Exothermic Reactions : Batch processing risks thermal runaway; gradual reagent addition and temperature monitoring are essential .

- Purification Challenges : Scale-up column chromatography is inefficient; switch to recrystallization using ethanol/water mixtures .

- Byproduct Formation : Optimize stoichiometry to minimize dimerization or hydrolysis byproducts .

How do researchers validate target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Confirms compound-induced stabilization of target proteins (e.g., kinases) upon heating .

- Western Blotting : Measures downstream phosphorylation (e.g., ERK or Akt) to verify pathway modulation .

- CRISPR Knockout Models : Ablation of the target gene rescues compound-induced effects, confirming specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.